molecular formula C13H14N2O2 B2382832 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1489870-57-6

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2382832
CAS No.: 1489870-57-6
M. Wt: 230.267
InChI Key: ZRLKULOYFZBXBA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One notable method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its simplicity, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.

Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of functional groups and its potential for high diastereoselectivity in synthesis. This makes it a valuable compound for creating complex molecules with precise stereochemistry.

Properties

IUPAC Name

3-(3-aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(2)9-10(13)12(17)15(11(9)16)8-5-3-4-7(14)6-8/h3-6,9-10H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLKULOYFZBXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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